3-Methyl-4-nitrobenzohydrazide
Overview
Description
3-Methyl-4-nitrobenzohydrazide is a chemical compound with the molecular formula C8H9N3O3 . It has an average mass of 195.175 Da and a monoisotopic mass of 195.064392 Da .
Physical And Chemical Properties Analysis
3-Methyl-4-nitrobenzohydrazide has a density of 1.3±0.1 g/cm³ . It has a molar refractivity of 50.1±0.3 cm³, and its index of refraction is 1.608 . The compound has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds . Its polar surface area is 101 Ų, and it has a polarizability of 19.9±0.5 10^-24 cm³ . The surface tension of 3-Methyl-4-nitrobenzohydrazide is 59.4±3.0 dyne/cm, and its molar volume is 145.1±3.0 cm³ .Scientific Research Applications
Synthesis of Antimicrobial Agents
3-Methyl-4-nitrobenzohydrazide is used in synthesizing hydrazide-hydrazones with potential antimicrobial activity. This compound, when cyclized with acetic anhydride, forms 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, some of which display significant antimicrobial effects, particularly against Staphylococcus spp. (Paruch et al., 2020).
Antihypertensive α-Blocking Agents
4-Nitrobenzohydrazide derivatives have been studied for their potential as antihypertensive α-blocking agents. These compounds are created through various chemical reactions and have shown promising pharmacological properties with low toxicity (Abdel-Wahab et al., 2008).
Solubility and Thermodynamic Modeling
3-Methyl-4-nitrobenzoic acid, closely related to 3-methyl-4-nitrobenzohydrazide, has been analyzed for its solubility in various solvents. This study provides valuable data for understanding the solubility characteristics and thermodynamic properties of the compound, which are essential for its application in different scientific contexts (Acree et al., 2017).
Cytotoxicity and Antimicrobial Studies
Studies have been conducted on the cytotoxicity and antimicrobial effectsof compounds derived from 3-methyl-4-nitrobenzohydrazide. For instance, the synthesis of 2-aryl,5-substituted 1,3,4-oxadiazoles and thiadiazoles derived from this compound has shown significant cytotoxic properties and antibacterial activities, making them potential candidates for pharmaceutical applications (Mutchu et al., 2018).
Tuberculostatic Activity
Novel derivatives of 3-methyl-4-nitrobenzohydrazide have been synthesized and tested for their tuberculostatic activity. Some of these compounds have shown promising results in vitro, indicating their potential use in treating tuberculosis (Gobis et al., 2012).
Nonlinear Optical Properties
The nonlinear optical properties of hydrazones derived from 3-methyl-4-nitrobenzohydrazide have been investigated, suggesting their potential applications in optical devices such as optical limiters and switches. This research indicates the versatility of 3-methyl-4-nitrobenzohydrazide derivatives in various scientific fields (Naseema et al., 2010).
Xanthine Oxidase Inhibitory Activity
Derivatives of 3-methyl-4-nitrobenzohydrazide have been synthesized and tested for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This research opens avenues for the development of therapeutic agents for diseases related to purine metabolism disorders (Han et al., 2022).
Safety And Hazards
3-Methyl-4-nitrobenzohydrazide is considered hazardous. It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . In case of skin contact, it is advised to wash with plenty of water .
properties
IUPAC Name |
3-methyl-4-nitrobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-6(8(12)10-9)2-3-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRIMKXHORAHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391300 | |
Record name | 3-methyl-4-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitrobenzohydrazide | |
CAS RN |
72198-83-5 | |
Record name | 3-methyl-4-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-nitrobenzhydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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